ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
CAS No.: 5216-35-3
Cat. No.: VC3827101
Molecular Formula: C14H12Cl2
Molecular Weight: 251.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5216-35-3 |
---|---|
Molecular Formula | C14H12Cl2 |
Molecular Weight | 251.1 g/mol |
IUPAC Name | 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene |
Standard InChI | InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
Standard InChI Key | HTHGRQSFMYIQHB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl |
Chemical Identity and Structural Features
Nomenclature and Molecular Characteristics
ETHANE, 1,2-BIS(p-CHLOROPHENYL)- is identified by multiple synonyms, including 4,4'-dichlorobibenzyl and 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene . Its IUPAC name, 1,2-bis(4-chlorophenyl)ethane, reflects the ethane bridge connecting two para-chlorinated benzene rings. The compound’s exact mass is 250.03 g/mol, with a monoisotopic mass of 248.00 g/mol . The presence of chlorine atoms at the para positions induces significant electronic effects, influencing its reactivity and intermolecular interactions.
Crystallographic and Conformational Analysis
X-ray diffraction studies reveal that ETHANE, 1,2-BIS(p-CHLOROPHENYL)- crystallizes in triclinic space groups, with unit cell parameters indicating a non-planar arrangement of the aromatic rings . The dihedral angle between the two chlorophenyl groups averages 44.87°, deviating from idealized symmetry due to steric and electronic repulsions . This distortion is critical in determining its packing efficiency and solubility properties.
Table 1: Crystallographic Data for ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Parameter | Value | Source |
---|---|---|
Space group | ||
Unit cell dimensions | ||
Dihedral angle (avg) | 44.87° | |
Bond length (S–C) | 1.707 Å |
The compound’s 3D conformer, accessible via interactive models in PubChem , demonstrates flexibility in the ethane bridge, enabling diverse supramolecular architectures.
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols for ETHANE, 1,2-BIS(p-CHLOROPHENYL)- are sparingly documented in open literature, its production likely involves Friedel-Crafts alkylation of chlorobenzene with 1,2-dichloroethane under Lewis acid catalysis . Alternative routes may employ Ullmann coupling or reductive dimerization of 4-chlorostyrene derivatives. The compound’s role as an impurity in Clobutinol Hydrochloride synthesis underscores the need for high-purity batches, typically achieving ≥95% purity.
Purification and Characterization
Chromatographic techniques, such as silica gel column chromatography, are employed to isolate ETHANE, 1,2-BIS(p-CHLOROPHENYL)- from reaction mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with NMR resonances at δ 7.25–7.35 (aromatic protons) and δ 2.85–3.10 (methylene protons) . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 250.03 .
Applications in Coordination Chemistry and Materials Science
Nickel(II) Bis(Dithiolene) Complexes
ETHANE, 1,2-BIS(p-CHLOROPHENYL)- serves as a precursor to 1,2-bis(4-chlorophenyl)ethylene-1,2-dithiol, which coordinates to nickel(II) centers forming planar complexes . These complexes exhibit mixed thione–thiolate character, as evidenced by S–C bond lengths intermediate between single and double bonds (1.707 Å) . Such electronic delocalization enhances their applicability in conductive materials and redox-active catalysts.
Table 2: Key Bond Parameters in Nickel(II) Bis(Dithiolene) Complexes
Bond Type | Length (Å) | Description |
---|---|---|
S–C | 1.707 | Partial double-bond character |
Ni–S | 2.154 | Indicative of strong metal-ligand interaction |
Photolytic Studies
The compound’s derivatives are employed in solvent-dependent photolysis experiments, particularly for investigating the cleavage mechanisms of chlorinated benzyl ethers . Polar solvents stabilize charge-separated intermediates, altering reaction pathways and quantum yields.
Recent Advances and Future Directions
Supramolecular Architectures
Recent work explores ETHANE, 1,2-BIS(p-CHLOROPHENYL)- as a building block for metal-organic frameworks (MOFs). Its rigid yet flexible structure facilitates the formation of porous networks with potential gas storage applications .
Pharmaceutical Relevance
As an impurity in Clobutinol Hydrochloride , ongoing research aims to quantify its genotoxic potential using Ames tests and chromosomal aberration assays. Regulatory agencies mandate its control at ≤0.15% in active pharmaceutical ingredients (APIs).
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